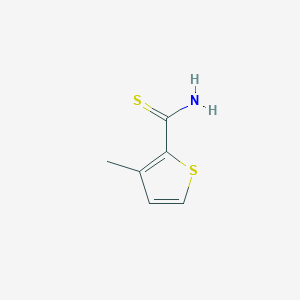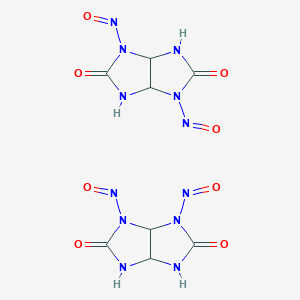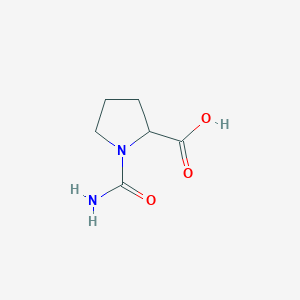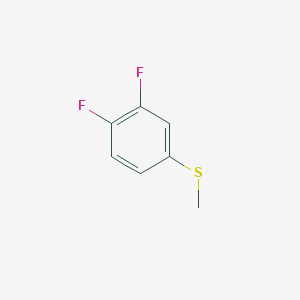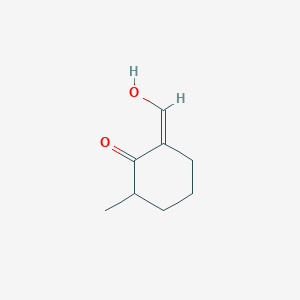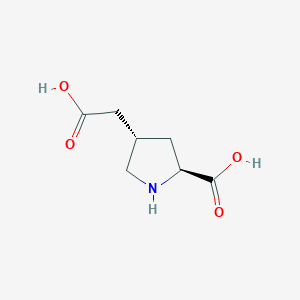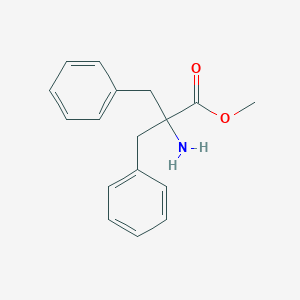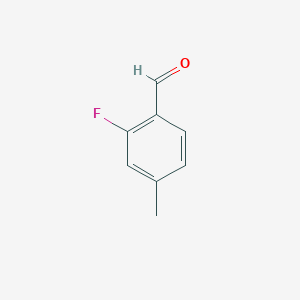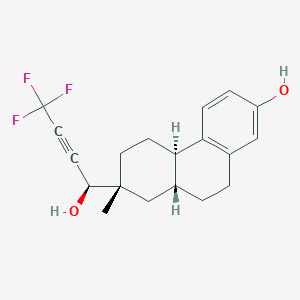
Trifluoromethylacetylene methyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylacetylene methyl alcohol is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized using a specific method and has been found to have various applications in the field of chemistry and biochemistry.
Aplicaciones Científicas De Investigación
Trifluoromethylacetylene methyl alcohol has been widely used in scientific research for its unique properties. This compound has been found to have various applications in the field of chemistry and biochemistry. It has been used as a building block for the synthesis of other compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a reagent in organic synthesis and as a solvent in certain reactions.
Mecanismo De Acción
The mechanism of action of trifluoromethylacetylene methyl alcohol is not fully understood. However, it is believed to act as a nucleophile in certain reactions due to the presence of the hydroxyl group. It has also been found to have a stabilizing effect on certain intermediates in organic reactions.
Efectos Bioquímicos Y Fisiológicos
Trifluoromethylacetylene methyl alcohol has not been extensively studied for its biochemical and physiological effects. However, it has been found to be relatively non-toxic and has been used as a solvent in certain biological assays. It has also been found to have a low impact on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using trifluoromethylacetylene methyl alcohol in lab experiments include its unique properties, such as its ability to act as a nucleophile and its stabilizing effect on intermediates. However, its limitations include its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of trifluoromethylacetylene methyl alcohol in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. It could also be used as a solvent in certain biological assays. Additionally, further studies could be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
Conclusion
In conclusion, trifluoromethylacetylene methyl alcohol is a unique compound that has been widely used in scientific research. Its synthesis method has been optimized to produce high yields of the compound with minimal by-products. It has various applications in the field of chemistry and biochemistry, including as a building block for the synthesis of other compounds and as a reagent in organic synthesis. Its mechanism of action is not fully understood, but it has been found to have a stabilizing effect on certain intermediates in organic reactions. While it has not been extensively studied for its biochemical and physiological effects, it has been found to be relatively non-toxic and has a low impact on the environment. Its advantages include its unique properties, but its limitations include its relatively high cost and limited availability. There are several future directions for the use of trifluoromethylacetylene methyl alcohol in scientific research, including in the synthesis of new pharmaceuticals and agrochemicals and as a solvent in certain biological assays.
Métodos De Síntesis
Trifluoromethylacetylene methyl alcohol is synthesized using a specific method that involves the reaction of trifluoromethylacetylene with formaldehyde in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to yield the desired product. This method has been optimized to produce high yields of the compound with minimal by-products.
Propiedades
Número CAS |
128496-66-2 |
|---|---|
Nombre del producto |
Trifluoromethylacetylene methyl alcohol |
Fórmula molecular |
C19H21F3O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(4bR,7R,8aR)-7-methyl-7-[(1R)-4,4,4-trifluoro-1-hydroxybut-2-ynyl]-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol |
InChI |
InChI=1S/C19H21F3O2/c1-18(17(24)7-9-19(20,21)22)8-6-16-13(11-18)3-2-12-10-14(23)4-5-15(12)16/h4-5,10,13,16-17,23-24H,2-3,6,8,11H2,1H3/t13-,16-,17+,18-/m1/s1 |
Clave InChI |
GCEHLIQGBSTENM-NKGKWGDASA-N |
SMILES isomérico |
C[C@]1(CC[C@@H]2[C@@H](C1)CCC3=C2C=CC(=C3)O)[C@H](C#CC(F)(F)F)O |
SMILES |
CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#CC(F)(F)F)O |
SMILES canónico |
CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#CC(F)(F)F)O |
Sinónimos |
TFMAMA trifluoromethylacetylene methyl alcohol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



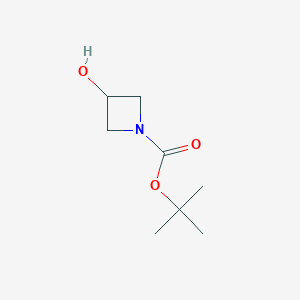
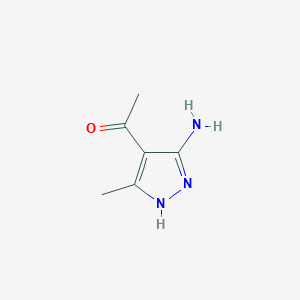
![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)
![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)
